molecular formula C12H13NO3 B1433315 Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate CAS No. 1412976-18-1

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

Cat. No. B1433315
CAS RN: 1412976-18-1
M. Wt: 219.24 g/mol
InChI Key: HQVWUGJCQQJEQP-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 371.2±42.0 °C and its predicted density is 1.318±0.06 g/cm3 . The predicted pKa is 2.10±0.20 .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a cyclopropa[c]chromene ring, makes it a valuable building block for constructing complex organic molecules. The amino group in the 5-position can act as a nucleophile, opening up pathways for various substitution reactions that can lead to new drug molecules or materials .

Medicinal Chemistry

In medicinal chemistry, this compound’s scaffold is of interest for the development of new therapeutic agents. The presence of both amino and carboxylate functional groups allows for the creation of derivatives with potential biological activity. Researchers can modify these functional groups to produce analogs that may interact with biological targets, such as enzymes or receptors .

Material Science

The cyclopropa[c]chromene core of this compound could be utilized in material science, particularly in the development of organic semiconductors. Its rigid structure can contribute to the thermal stability of materials, and its conjugated system may allow for electronic delocalization, which is essential for semiconductor properties .

Catalysis

Catalysts derived from this compound could be explored due to its potential to form stable chelates with metals. These chelate complexes might exhibit catalytic activity in various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Agrochemical Research

The structural motif of Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate could be the basis for developing new agrochemicals. Its chemical stability and potential for functionalization make it a candidate for creating compounds that could act as herbicides or insecticides .

Fluorescent Probes

Due to its aromatic nature and the presence of reactive functional groups, this compound could be modified to serve as a fluorescent probe. Such probes are used in bioimaging to track biological processes in real-time, providing valuable insights into cellular mechanisms .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds through its amino and carboxylate groups makes it suitable for constructing supramolecular assemblies. These structures find applications in drug delivery systems, where they can encapsulate and transport therapeutic agents to specific sites in the body .

Environmental Chemistry

Lastly, this compound could be investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Its reactive groups might participate in breakdown reactions that convert harmful substances into less toxic forms, aiding in environmental remediation efforts .

properties

IUPAC Name

methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-12(14)10-9(13)3-2-7-8-4-6(8)5-16-11(7)10/h2-3,6,8H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWUGJCQQJEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OCC3C2C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

Synthesis routes and methods

Procedure details

Methyl (1aRS,7bSR)-5-(2,2-dimethylpropionylamino)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate (Intermediate 43, 0.310 g) was suspended in methanol (7.5 mL) and concentrated sulphuric acid (4 drops) was added. The reaction mixture was heated to reflux, under an atmosphere of nitrogen, for 36 hours. A further 2 drops of concentrated sulphuric acid was added and heating was continued for a further 24 hours. After cooling, the mixture was concentrated in vacuo and the residue was partitioned between ethyl acetate and saturated aqueous potassium carbonate solution. The aqueous layer was extracted with ethyl acetate and the combined organic layers were dried (Na2SO4) and filtered. The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane, with a gradient of 5-20% to give methyl (1aRS,7bSR)-5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate (0.120 g) as an off-white solid.
Name
Methyl (1aRS,7bSR)-5-(2,2-dimethylpropionylamino)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Intermediate 43
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Reactant of Route 2
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Reactant of Route 3
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Reactant of Route 4
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Reactant of Route 5
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Reactant of Route 6
Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

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